molecular formula C25H21F3N6O3 B3457792 (4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Cat. No.: B3457792
M. Wt: 510.5 g/mol
InChI Key: XSCSGHHEBMMMPW-UHFFFAOYSA-N
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Description

(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of piperazine, pyrazolo[1,5-a]pyrimidine, and nitrophenyl groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the nitrophenyl and trifluoromethyl groups. The final step involves the attachment of the benzylpiperazine moiety. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different derivatives.

    Reduction: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzylpiperazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can lead to various oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, (4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Medicine

In medicine, the compound’s potential therapeutic effects are being investigated. Its interactions with specific molecular targets could lead to the development of new treatments for diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-BENZYLPIPERAZINO)[5-(4-METHOXYPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
  • (4-BENZYLPIPERAZINO)[5-(4-CHLOROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

Uniqueness

What sets (4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE apart is its nitrophenyl group, which imparts unique chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4-benzylpiperazin-1-yl)-[5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F3N6O3/c26-25(27,28)22-14-20(18-6-8-19(9-7-18)34(36)37)29-23-15-21(30-33(22)23)24(35)32-12-10-31(11-13-32)16-17-4-2-1-3-5-17/h1-9,14-15H,10-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCSGHHEBMMMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F3N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 2
Reactant of Route 2
(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 3
Reactant of Route 3
(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 4
Reactant of Route 4
(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 5
Reactant of Route 5
(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE
Reactant of Route 6
Reactant of Route 6
(4-BENZYLPIPERAZINO)[5-(4-NITROPHENYL)-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]METHANONE

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